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molecular formula C15H19ClO3 B8668484 Methyl 5-[4-(3-chloropropanoyl)phenyl]pentanoate CAS No. 103542-40-1

Methyl 5-[4-(3-chloropropanoyl)phenyl]pentanoate

Cat. No. B8668484
M. Wt: 282.76 g/mol
InChI Key: SGMKVGOZQJWMHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05075447

Procedure details

In a stirring flask equipped with a reflux condenser are placed 9.3 g of AlCl3, 10 ml of CS2 and 1.98 ml of β-chloropropionyl chloride. To this mixture are added dropwise at room temperature within 5 minutes 3.61 g of 5-phenylvaleric acid (rinsing is carried out with 2 ml of CS2). The reaction mixture is subsequently stirred for a further 15 minutes, warmed slightly and then cooled. The reaction mixture is then pipetted into a stirred mixture of ice, water and ether. The organic phase is washed neutral with bicarbonate solution and water. After drying over MgSO4 the solvent is removed and 5.03 g of crystalline product are thus obtained.
Name
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
1.98 mL
Type
reactant
Reaction Step Two
Quantity
3.61 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[Cl:5][CH2:6][CH2:7][C:8](Cl)=[O:9].[C:11]1([CH2:17][CH2:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[C:24](=S)=S>>[Cl:5][CH2:6][CH2:7][C:8]([C:14]1[CH:15]=[CH:16][C:11]([CH2:17][CH2:18][CH2:19][CH2:20][C:21]([O:23][CH3:24])=[O:22])=[CH:12][CH:13]=1)=[O:9] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
9.3 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
1.98 mL
Type
reactant
Smiles
ClCCC(=O)Cl
Step Three
Name
Quantity
3.61 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCC(=O)O
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
C(=S)=S

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is subsequently stirred for a further 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a stirring flask equipped with a reflux condenser
WASH
Type
WASH
Details
rinsing
TEMPERATURE
Type
TEMPERATURE
Details
warmed slightly
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
The reaction mixture is then pipetted into a stirred mixture of ice, water and ether
WASH
Type
WASH
Details
The organic phase is washed neutral with bicarbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over MgSO4 the solvent
CUSTOM
Type
CUSTOM
Details
is removed

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClCCC(=O)C1=CC=C(C=C1)CCCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.03 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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